molecular formula C9H18N2O2 B1418905 3-(4-Methylpiperazin-1-yl)butanoic acid CAS No. 1154994-31-6

3-(4-Methylpiperazin-1-yl)butanoic acid

Cat. No. B1418905
M. Wt: 186.25 g/mol
InChI Key: UVRQDRPFLZWCCS-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperazin-1-yl)butanoic acid” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.


Molecular Structure Analysis

The molecular structure of a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, has been reported . It has a molecular weight of 186.25 and its IUPAC name is 4-(4-methyl-1-piperazinyl)butanoic acid . The InChI code is 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, have been reported .

Scientific Research Applications

Anticancer Activity

3-(4-Methylpiperazin-1-yl)butanoic acid derivatives show promising anticancer properties. For instance, a study explored the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208), revealing its excellent in vivo and in vitro anticancer activity with low toxicity. This compound is extensively metabolized, producing various metabolites with potential therapeutic applications (Jiang et al., 2007).

Anticonvulsant and Antinociceptive Properties

Hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids with piperazinamides have shown significant anticonvulsant and antinociceptive activities. These compounds are potential new hybrid anticonvulsants and demonstrate a safety profile comparable or superior to clinically relevant antiepileptic drugs (Kamiński et al., 2016).

Synthesis and Structural Analysis

Research on 3-(4-Methylpiperazin-1-yl)butanoic acid has led to the development of novel synthetic routes and structural analyses of related compounds. For instance, efficient synthesis methods for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, have been developed. These methods facilitate large-scale synthesis and provide insights into the compound's structural properties (Koroleva et al., 2012).

Inhibitory Activity Against Urease Enzyme

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized for their potent inhibitory potential against the urease enzyme. These compounds, derived from 4-(1H-indol-3-yl)butanoic acid, show promise as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).

Anticholinesterase Activity

Compounds synthesized with the 3-(4-Methylpiperazin-1-yl)butanoic acid framework, such as 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, have been studied for their anticholinesterase activity. This research contributes to the development of potential therapeutic agents for diseases associated with cholinesterase inhibition (Filippova et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(7-9(12)13)11-5-3-10(2)4-6-11/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRQDRPFLZWCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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